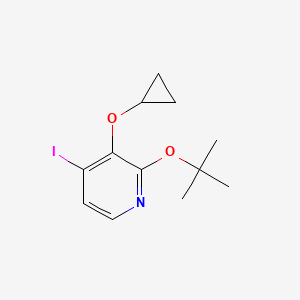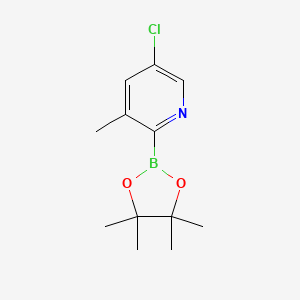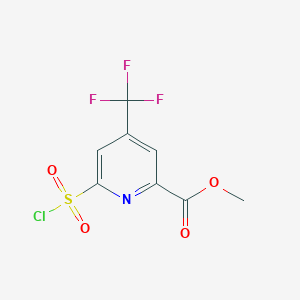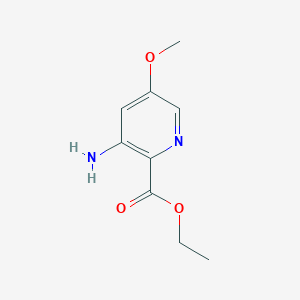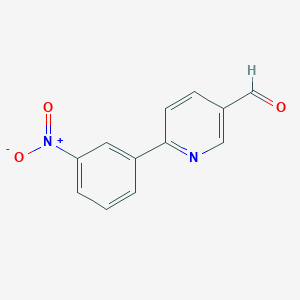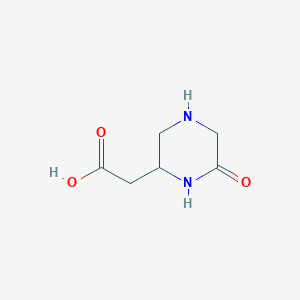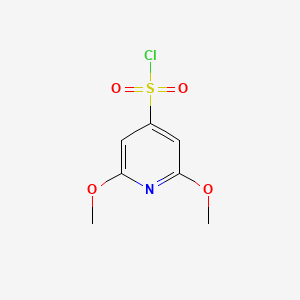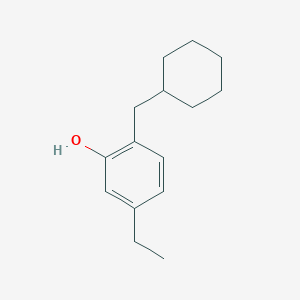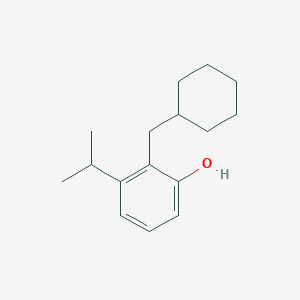
2-(Cyclohexylmethyl)-3-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylmethyl)-3-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and an isopropyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-isopropylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another approach involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl chloride using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques. The choice of catalysts and reaction conditions is crucial to ensure efficient production and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylmethyl)-3-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-3-isopropylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexylmethyl-3-isopropylcyclohexanol.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-(Cyclohexylmethyl)-3-isopropylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylmethyl)-3-isopropylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The cyclohexylmethyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohexylmethyl)-4-isopropylphenol: Similar structure but with the isopropyl group at a different position on the phenol ring.
2-(Cyclohexylmethyl)-3-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
2-(Cyclohexylmethyl)-3-tert-butylphenol: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
2-(Cyclohexylmethyl)-3-isopropylphenol is unique due to the specific positioning of the cyclohexylmethyl and isopropyl groups on the phenol ring
Propriétés
Formule moléculaire |
C16H24O |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
2-(cyclohexylmethyl)-3-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)14-9-6-10-16(17)15(14)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3 |
Clé InChI |
AIZDRVGMKVIMRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


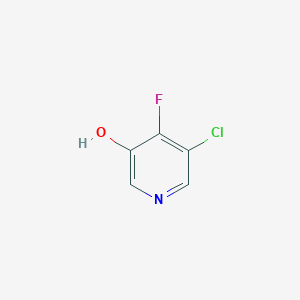
![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
